molecular formula C4H3FN2O4S B13504688 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid

1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13504688
M. Wt: 194.14 g/mol
InChI Key: UZPZMLYRQZEBMI-UHFFFAOYSA-N
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Description

1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a fluorosulfonyl (-SO₂F) group at the 1-position and a carboxylic acid (-COOH) group at the 3-position of the pyrazole ring. The fluorosulfonyl group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid and influences reactivity in coupling or substitution reactions.

Properties

Molecular Formula

C4H3FN2O4S

Molecular Weight

194.14 g/mol

IUPAC Name

1-fluorosulfonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C4H3FN2O4S/c5-12(10,11)7-2-1-3(6-7)4(8)9/h1-2H,(H,8,9)

InChI Key

UZPZMLYRQZEBMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group via direct fluorosulfonylation. One common method is the use of fluorosulfonyl radicals, which can be generated from various precursors. For instance, the reaction of aliphatic carboxylic acids with sulfur dioxide and a fluoride source under oxidative conditions can yield the desired sulfonyl fluoride . Another approach involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent . Industrial production methods often employ these strategies due to their efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorosulfonyl Group

The −SO₂F group acts as a strong electrophile, enabling displacement reactions with nucleophiles. This reactivity is critical for introducing sulfur-containing substituents or generating intermediates for further functionalization.

Reaction TypeReagents/ConditionsProductsKey ObservationsSource
Amine substitutionPrimary/secondary amines, RTSulfonamide derivativesHigh regioselectivity observed
AlcoholysisMethanol/ethanol, refluxAlkyl sulfonate estersRequires base catalysis (e.g., Et₃N)
Thiol substitutionThiols, DMF, 60°CThiosulfonate derivativesFaster kinetics than alcoholysis

Example :
Reaction with benzylamine yields N-benzylsulfonamide-pyrazole-3-carboxylic acid, a precursor for bioactive molecules.

Carboxylic Acid Derivitization

The −COOH group participates in classical acid-mediated reactions, often requiring activation for subsequent transformations.

Esterification

ReagentsConditionsProductsYieldSource
SOCI₂, then ROHReflux in anhydrous THFPyrazole-3-carboxylate esters70–85%
DCC/DMAP, ROHRT, CH₂Cl₂Sterically hindered esters60–75%

Note : Methyl and ethyl esters are common intermediates for coupling reactions .

Amide Formation

ReagentsConditionsProductsYieldSource
EDC/HOBt, amineRT, DMFPyrazole-3-carboxamides65–90%
Acid chloride + amine0°C → RT, base (e.g., Et₃N)Secondary/tertiary amides80–95%

Application : Amidation with 4-aminopyridine produces inhibitors for kinase targets .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation generates pyrazole derivatives with retained −SO₂F functionality.

CatalystConditionsProductsSelectivitySource
Cu(I) salts150°C, DMSO1-(fluorosulfonyl)-1H-pyrazole>90%
Microwave irradiation180°C, solvent-freeDe-CO₂ products85%

Mechanism : Radical intermediates are proposed under thermal conditions.

Cyclization and Heterocycle Formation

The compound serves as a building block for fused heterocycles via intramolecular reactions.

Reaction PartnersConditionsProductsSource
1,2-DiaminobenzenesPPA, 120°CPyrazolo[1,5-a]quinoxalines
HydrazinesEtOH, refluxPyrazolo[3,4-e] triazines

Example : Cyclocondensation with o-phenylenediamine forms tricyclic structures with antitumor potential .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings, though the −SO₂F group may require protection.

Coupling TypeCatalystsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-pyrazole hybrids50–70%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated derivatives60–80%

Limitation : −SO₂F can compete as a directing group, requiring optimized ligands .

Acid Chloride Formation

Activation of −COOH via chlorination enables acylations and nucleophilic substitutions.

ReagentConditionsProductsPuritySource
SOCl₂Reflux, toluenePyrazole-3-carbonyl chloride>95%
Oxalyl chloride0°C, DMF (cat.)Acid chloride90%

Utility : Intermediate for peptide-like conjugates or polymer synthesis .

Biological Activity Modulation

Structural modifications correlate with enhanced pharmacokinetic properties:

DerivativeBioactivityIC₅₀ (Target)Source
Methyl esterCOX-2 inhibition0.8 μM
SulfonamideAnticancer (HeLa cells)12 μM
Amide analogAntibacterial (Gram+)MIC: 32 µg/mL

Key Challenges and Considerations

  • Stability : Hydrolytic sensitivity of −SO₂F in aqueous media necessitates anhydrous conditions.

  • Regioselectivity : Competing reactions at −COOH and −SO₂F require careful reagent selection .

  • Purification : Silica gel incompatibility with −SO₂F mandates alternative methods (e.g., recrystallization) .

Mechanism of Action

The mechanism by which 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid exerts its effects is primarily through its reactivity with nucleophiles. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins and other biomolecules. This reactivity allows the compound to modify specific amino acid residues, such as serine, threonine, and cysteine, which can inhibit enzyme activity or alter protein function .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The fluorosulfonyl group distinguishes the target compound from other pyrazole-3-carboxylic acid derivatives. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Electron Effects Reference ID
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid -SO₂F (1), -COOH (3) 206.18* Fluorosulfonyl, carboxylic acid Strong electron-withdrawing
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 4-Fluorophenyl (1), -COOH (3) 206.18 Fluorophenyl, carboxylic acid Moderate electron-withdrawing
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid 2-Fluoroethyl (1), -COOH (3) 174.14 Fluoroalkyl, carboxylic acid Polar, moderate electron effects
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid -CH₃ (1), -CF₃ (3), -COOH (5) 208.12 Trifluoromethyl, carboxylic acid Strong electron-withdrawing
1-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid 2-Methoxyphenyl (1), -COOH (3) 218.20 Methoxyphenyl, carboxylic acid Electron-donating (-OCH₃)

*Molecular weight estimated based on formula C₄H₃FN₂O₄S.

Key Observations :

  • Electron Effects : The fluorosulfonyl group exerts stronger electron-withdrawing effects than fluorophenyl or methoxyphenyl groups, making the carboxylic acid more acidic and reactive toward nucleophiles .
  • Steric Considerations : Bulky substituents like 4-fluorophenyl () or cyclohepta[c]pyrazole () may hinder reactivity in sterically sensitive reactions compared to smaller groups like -SO₂F or -CF₃ .

Key Observations :

  • Ester Hydrolysis : High yields (>90%) are achievable for analogs with simple substituents (e.g., 11i and 11j in ), whereas halogenated or multi-substituted derivatives (e.g., ) show lower yields (17–35%) due to steric or electronic challenges .
  • Coupling Reactions : The use of BOP reagent in and highlights the importance of activating agents for amide bond formation in complex pyrazole derivatives .

Physicochemical and Spectral Properties

NMR Shifts :

  • 1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid () : Aromatic protons appear at δ 7.23–7.36 (m), with fluorophenyl signals split due to J-coupling .
  • 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid () : Methoxy group at δ 3.85 (s), fluorophenyl protons at δ 7.42–7.51 (m) .

Acidity :

  • The pKa of the carboxylic acid is expected to be lower in fluorosulfonyl derivatives (≈1.5–2.5) compared to fluorophenyl (≈3.0–4.0) or methoxyphenyl analogs (≈4.5–5.5) due to the electron-withdrawing -SO₂F group .

Biological Activity

1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula C4H4FNO4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4H4FNO4S
  • CAS Number : 2639451-18-4
  • Molecular Weight : 195.14 g/mol

The biological activity of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The fluorosulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the modulation of enzymatic activities, potentially affecting metabolic pathways and cellular functions.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Compounds containing the pyrazole moiety have shown promise in inhibiting tumor growth by targeting specific oncogenic pathways.
  • Anti-inflammatory Effects : Certain pyrazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound's structural features may contribute to its efficacy against various bacterial and fungal strains.

Case Studies

  • Anticancer Studies :
    • A study demonstrated that pyrazole derivatives, including 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid, inhibited the growth of cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Activity :
    • Research indicated that this compound could inhibit the expression of inflammatory markers in cell lines stimulated with lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Comparative Analysis of Biological Activity

CompoundActivity TypeMechanism
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acidAnticancerInduction of apoptosis
Other Pyrazole DerivativesAnti-inflammatoryInhibition of cytokines
Trifluoromethyl PyrazolesAntimicrobialDisruption of microbial cell walls

Q & A

Q. Table 1: Key Analytical Data

TechniqueKey ParametersExample FindingsReference
LC-MS/MSm/z 397 [M+H]⁺ (C₁₃H₁₀F₂N₂O₄S)Detects degradation products
¹H NMR (400 MHz)δ 7.80 (dd, 1H, J=8.4 Hz)Confirms aromatic proton environment
pKa Measurement3.69 ± 0.10 (25°C)Critical for solubility optimization

Advanced Question: How can synthetic routes to 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid be optimized for regioselectivity?

Methodological Answer:
Regioselective synthesis requires precise control of reaction conditions:

  • Step 1 : Fluorosulfonylation via sulfuryl fluoride (SO₂F₂) under anhydrous conditions (e.g., DMF, 0°C to RT) minimizes side reactions .
  • Step 2 : Carboxylic acid introduction via Pd-catalyzed carbonylation (e.g., CO gas, 80°C) with a pyrazole boronic ester precursor. Use XPhos ligand to enhance yield (>75%) .
  • Key Challenge : Competing N- vs. O-sulfonylation. Mitigate by using bulky bases (e.g., 2,6-lutidine) to favor N-functionalization .

Q. Table 2: Synthetic Optimization Data

ParameterOptimal ConditionYield ImprovementReference
Fluorosulfonylation Temp0°C → RT (12 h)68% → 82%
Ligand for CarbonylationXPhos (5 mol%)50% → 76%
Base for Regioselectivity2,6-Lutidine3:1 N/O selectivity

Basic Question: How does the compound’s pKa influence its solubility and reactivity in aqueous systems?

Methodological Answer:
The measured pKa of 3.69 ± 0.10 (25°C) indicates moderate acidity, influencing:

  • Solubility : Protonation at pH > 3.69 enhances water solubility (logP ≈ 1.2). Use phosphate buffers (pH 7.4) for biological assays.
  • Reactivity : Deprotonation at higher pH facilitates nucleophilic acyl substitution (e.g., amide bond formation).

Advanced Question: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., HIV protease). The fluorosulfonyl group’s electronegativity enhances hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to assess stability of the pyrazole-carboxylic acid motif .

Q. Table 3: Computational Insights

TargetBinding Affinity (kcal/mol)Key InteractionsReference
HIV Protease-9.2Fluorine-Ser25 hydrogen bond
Carbonic Anhydrase-7.8Sulfonyl-Zn²⁺ coordination

Advanced Question: How do structural analogs (e.g., difluoromethyl derivatives) compare in metabolic stability?

Methodological Answer:
Comparative studies using liver microsomes (human/rat):

  • Phase I Metabolism : Difluoromethyl analogs (e.g., 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid) show slower oxidation (t₁/₂ = 45 min vs. 28 min for parent compound) due to fluorine’s electron-withdrawing effects .
  • Phase II Metabolism : Glucuronidation is suppressed in fluorosulfonyl derivatives, enhancing plasma stability .

Basic Question: What precautions are required for handling fluorosulfonyl-containing compounds?

Methodological Answer:

  • Storage : Store at 2–8°C in sealed containers to prevent hydrolysis of the sulfonyl fluoride group .
  • Safety : Use PPE (gloves, goggles) due to H314 skin corrosion risk. Neutralize spills with sodium bicarbonate .

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